Chst15-IN-1

Description

BenchChem offers high-quality Chst15-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chst15-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

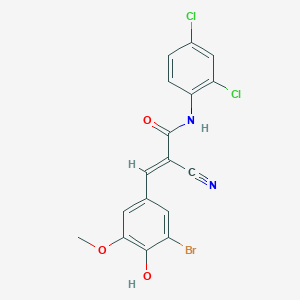

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFHFNDPXNWVTL-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chst15-IN-1

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carbohydrate Sulfotransferase 15 (CHST15), a key enzyme in the biosynthesis of highly sulfated chondroitin sulfate E (CS-E), has emerged as a significant therapeutic target in oncology, neuroscience, and fibrotic diseases.[1][2][3] Upregulation of CHST15 is associated with tumor progression, inhibition of neural repair, and tissue fibrosis.[1][4][5] Chst15-IN-1 is a first-in-class, potent, and cell-permeable small-molecule inhibitor of CHST15.[6][7] This document provides a comprehensive overview of the mechanism of action of Chst15-IN-1, detailing its molecular interactions, cellular effects, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development.

Introduction to CHST15

Carbohydrate Sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), is a Type II transmembrane glycoprotein located in the Golgi apparatus.[1][8][9] Its primary function is to catalyze the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the C-6 hydroxyl position of N-acetylgalactosamine 4-sulfate (GalNAc-4S) residues within chondroitin sulfate A (CS-A) chains.[8][10] This enzymatic reaction converts CS-A into chondroitin sulfate E (CS-E), a glycosaminoglycan (GAG) characterized by GlcA-GalNAc(4,6-SO4) repeating units.[8][11]

The resulting CS-E motifs are critical components of chondroitin sulfate proteoglycans (CSPGs), which are major constituents of the extracellular matrix (ECM).[1][2] The specific sulfation patterns on GAG chains, such as those created by CHST15, mediate a wide array of biological processes by modulating interactions with growth factors, adhesion molecules, and signaling receptors.[2][11] Dysregulation of CHST15 activity is implicated in multiple pathologies. In cancer, elevated CHST15 expression promotes an invasive phenotype by altering the cell surface GAG profile.[1] In the central nervous system (CNS), CSPGs containing CS-E motifs are potent inhibitors of axonal regeneration following injury.[4][11]

Core Mechanism of Action of Chst15-IN-1

Chst15-IN-1 functions as a potent, reversible covalent inhibitor of CHST15.[6][11][12] Its mechanism is designed to specifically block the sulfotransferase activity of the enzyme, thereby preventing the biosynthesis of CS-E.[2][13]

Kinetic analyses have demonstrated that while longer pre-incubation times of Chst15-IN-1 with the CHST15 enzyme lead to greater inhibition, which is consistent with a covalent mechanism, the enzyme's activity is rapidly restored upon dilution.[7][11] This finding confirms the reversible nature of the inhibition.[7][11] The chemical structure of Chst15-IN-1 features a cyanoacrylamide moiety, which is believed to form a reversible covalent thioether adduct with a nucleophilic cysteine residue within the active site of CHST15 and other related GAG sulfotransferases.[7]

By blocking the enzymatic activity, Chst15-IN-1 directly reduces the levels of CS-E sulfation on CSPGs.[6][14] This alteration of the GAG sulfation pattern diminishes the inhibitory effects of CSPGs in the extracellular matrix, which is the basis for its therapeutic potential in stimulating neuronal repair.[6][13][15]

Downstream Cellular and Physiological Effects

The inhibition of CHST15 by Chst15-IN-1 initiates a cascade of effects at the cellular and tissue levels. The primary consequence is the reduced production of CS-E, leading to an altered composition of CSPGs in the ECM.

-

Neuroregeneration: In the context of CNS injury, such as spinal cord injury, astrocytes produce large quantities of inhibitory CSPGs that form the glial scar.[4] The CS-E motif is a major contributor to this inhibitory nature.[11] By using Chst15-IN-1 to decrease CS-E levels, the inhibitory barrier is mitigated, allowing for axonal growth and promoting nerve repair.[4][7]

-

Oncology: In various cancers, CHST15 is overexpressed, contributing to tumor progression, cell proliferation, and invasion.[1][16] CHST15 has been shown to modulate signaling axes, including ILKAP/CCND1 and RABL6/PMAIP1, and activate non-canonical WNT signaling.[1][3][16] By inhibiting CHST15, Chst15-IN-1 can potentially suppress these pro-tumorigenic pathways.

-

Selectivity: Chst15-IN-1 is selective for sulfotransferases over the myriad of other reactive cysteine-containing proteins at effective concentrations (e.g., 25 μM in Neu7 astrocytes).[6][14] However, it also shows activity against other closely related GAG sulfotransferases, suggesting it may act as a pan-specific GAG sulfotransferase inhibitor.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for Chst15-IN-1 from in vitro and in vivo studies.

Table 1: In Vitro Cellular Activity

| Parameter | Cell Line | Concentration | Duration | Result | Citation |

|---|---|---|---|---|---|

| CS-E Expression | Neu7 astrocytes | 10 and 25 µM | Not Specified | Significant, dose-dependent decrease in cell-surface CS-E | [6][14] |

| Selectivity | Neu7 astrocytes | 25 µM | 24 hours | Selective for sulfotransferases over other cysteine-containing proteins |[6][14] |

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Value | Dosing | Species | Citation |

|---|---|---|---|---|

| Administration | Intravenous (i.v.) | 3.0 mg/kg | Not Specified | [6][14] |

| Clearance | 21 mL/min/kg | 3.0 mg/kg | Not Specified | [6][14] |

| Volume of Distribution (Vd) | 0.97 L/kg | 3.0 mg/kg | Not Specified | [6][14] |

| Terminal Half-life (t½) | 1.6 hours | 3.0 mg/kg | Not Specified |[6][14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: In Vitro CHST15 Inhibition Assay ([35S]-Labeling)

This protocol is based on the methodology used to assess the direct inhibitory effect of Chst15-IN-1 on enzyme activity.[11]

Objective: To quantify the inhibition of CHST15 enzymatic activity by measuring the incorporation of 35S from [35S]PAPS into a chondroitin sulfate acceptor substrate.

Materials:

-

Recombinant human CHST15 enzyme

-

Chst15-IN-1 (and other test compounds) dissolved in DMSO

-

Chondroitin sulfate A (CS-A) sodium salt (acceptor substrate)

-

[35S]PAPS (sulfate donor)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 10 mM MnCl2, 0.1% Triton X-100

-

96-well filter plates (e.g., with DEAE membrane)

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing Assay Buffer, CHST15 enzyme, and CS-A substrate.

-

Add varying concentrations of Chst15-IN-1 (or DMSO for control) to the wells. Pre-incubate for 30 minutes at 37°C to allow inhibitor binding.

-

Initiate the enzymatic reaction by adding [35S]PAPS to each well.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

Stop the reaction by adding a high concentration of cold, unlabeled PAPS.

-

Transfer the reaction mixture to a DEAE filter plate.

-

Wash the filter plate multiple times with a high-salt buffer (e.g., 1 M NaCl) to remove unincorporated [35S]PAPS, retaining the radiolabeled CS-A polymer on the membrane.

-

Add scintillation fluid to each well and quantify the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine IC50 values by fitting the data to a dose-response curve.

Protocol: Cell-Based CS-E Expression Assay

This protocol describes a method to measure the effect of Chst15-IN-1 on the presentation of CS-E on the cell surface, for example, in Neu7 astrocytes.[6][14]

Objective: To quantify the change in cell-surface CS-E levels following treatment with Chst15-IN-1 using flow cytometry.

Materials:

-

Neu7 astrocyte cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Chst15-IN-1 dissolved in DMSO

-

Primary antibody: Anti-CS-E monoclonal antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgM (e.g., Alexa Fluor 488)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Plate Neu7 astrocytes in 6-well plates and grow to ~80% confluency.

-

Treat the cells with varying concentrations of Chst15-IN-1 (e.g., 0, 10, 25 µM) in fresh culture medium. Include a DMSO-only vehicle control.

-

Incubate the cells for 24 hours at 37°C, 5% CO2.

-

Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface epitopes.

-

Wash the cells with cold flow cytometry buffer.

-

Incubate the cells with the primary anti-CS-E antibody for 1 hour on ice.

-

Wash the cells twice with flow cytometry buffer to remove unbound primary antibody.

-

Incubate the cells with the fluorescently-conjugated secondary antibody for 30 minutes on ice, protected from light.

-

Wash the cells twice more with flow cytometry buffer.

-

Resuspend the cells in buffer and analyze using a flow cytometer.

-

Quantify the mean fluorescence intensity (MFI) for each treatment condition and normalize to the vehicle control to determine the dose-dependent decrease in CS-E expression.

References

- 1. Gene - CHST15 [maayanlab.cloud]

- 2. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 3. CHST15 promotes the proliferation of TE-1 cells via multiple pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 8. CHST15 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. uniprot.org [uniprot.org]

- 10. Human Metabolome Database: Showing Protein Carbohydrate sulfotransferase 15 (HMDBP07252) [hmdb.ca]

- 11. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chst15-IN-1, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

- 15. gentaur.com [gentaur.com]

- 16. Carbohydrate sulfotransferases: a review of emerging diagnostic and prognostic applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Chst15-IN-1: A Potent Glycosaminoglycan Sulfation Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Chst15-IN-1, a first-in-class small-molecule inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). Chst15 plays a pivotal role in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG) implicated in various pathological processes, including cancer progression and the inhibition of neuronal repair.[1][2][3] Chst15-IN-1 has emerged as a valuable chemical tool for studying the biological functions of GAGs and as a potential therapeutic agent for diseases associated with aberrant GAG sulfation.[2][4]

The Role of Chst15 in Biology and Disease

Chst15, also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), is a key enzyme in the GAG biosynthesis pathway.[5][6] It catalyzes the transfer of a sulfate group to the 6-O position of N-acetylgalactosamine 4-sulfate residues within chondroitin sulfate A (CS-A), thereby generating the highly sulfated CS-E motif.[1][3][6] This modification of the extracellular matrix is not merely structural; the resulting sulfation patterns create specific recognition sites for a wide range of proteins, influencing cell signaling, adhesion, migration, and proliferation.[2][3]

The dysregulation of Chst15 activity has been linked to several diseases. In oncology, elevated Chst15 expression is associated with poor prognoses in various cancers, including breast, pancreatic, and esophageal cancers, where it promotes tumor invasion and metastasis.[1][7] In the context of the central nervous system (CNS), the upregulation of Chst15 and the subsequent deposition of CS-E-containing chondroitin sulfate proteoglycans (CSPGs) are major contributors to the inhibition of axon regeneration following spinal cord injury.[3][8] Consequently, the targeted inhibition of Chst15 presents a promising therapeutic strategy for these conditions.[2]

Discovery of Chst15-IN-1

The discovery of Chst15-IN-1 was the result of a systematic high-throughput screening (HTS) campaign designed to identify small-molecule inhibitors of Chst15.[3][9]

A fluorescence-based coupled-enzyme assay was developed for the HTS, where the activity of Chst15 was linked to a sulfotransferase, Sult1c1, which generates a fluorescent product.[3][9] A library of 70,000 diverse compounds was screened, leading to the identification of several initial hits.[3][9] These hits were then subjected to a counter-screen against Sult1c1 to eliminate false positives.[3][9]

The most promising compounds were further validated using a direct and more sensitive [³⁵S]-labeling assay, which measures the incorporation of radiolabeled sulfate from [³⁵S]-PAPS into CS-A.[3][9] This secondary screen identified two lead scaffolds for further optimization.[3][9] Through structure-activity relationship (SAR) studies, analogs of these scaffolds were synthesized and evaluated for their potency and selectivity, ultimately leading to the identification of Chst15-IN-1.[3][9]

Synthesis of Chst15-IN-1 Analogs

The chemical structure of Chst15-IN-1 is based on a cyanoacrylamide scaffold. The synthesis of analogs for SAR studies involved two primary routes, allowing for the diversification of the anilide and vinylbenzene moieties.[3]

Route 1: Modification of the Anilide Moiety

-

Initial formation of an α,β-unsaturated acid.

-

Amide bond coupling with various anilines promoted by N,N'-diisopropylcarbodiimide (DIC).

Route 2: Modification of the Vinylbenzene Moiety

-

Synthesis of a cyanoacetamide intermediate.

-

Knoevenagel condensation with a variety of substituted benzaldehydes to introduce different vinylbenzene groups.[3]

These synthetic strategies enabled the exploration of the chemical space around the initial hit scaffold, leading to the development of more potent inhibitors like Chst15-IN-1.[3]

Mechanism of Action: Reversible Covalent Inhibition

Chst15-IN-1 exhibits a potent and unique mechanism of action, characterized as reversible covalent inhibition.[10][11][12] Kinetic analyses revealed that pre-incubation of Chst15-IN-1 with the Chst15 enzyme leads to a time-dependent increase in inhibition, which is consistent with a covalent mechanism.[3][9] However, unlike irreversible covalent inhibitors, the enzymatic activity of Chst15 could be rapidly restored upon dilution of the inhibitor-enzyme complex.[3][9] This suggests that the covalent bond formed between Chst15-IN-1 and the enzyme is reversible, allowing for dissociation of the inhibitor.[3][9] This reversible covalent mechanism contributes to the inhibitor's high potency and selectivity.[10][13]

Quantitative Data

The following tables summarize the key quantitative data for Chst15-IN-1 and its precursors.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC₅₀ (μM) | Assay Type |

| Compound 5 (Scaffold 1) | Chst15 | 23 | [³⁵S]-labeling |

| Compound 19 (Scaffold 2) | Chst15 | 39 | [³⁵S]-labeling |

| Chst15-IN-1 | Chst15 | Potent inhibitor | Not specified |

Data sourced from Cheung ST, et al. (2017).[3]

Table 2: Cellular Activity of Chst15-IN-1

| Concentration (μM) | Cell Line | Effect | Duration (hours) |

| 10 | Neu7 astrocytes | Significant decrease in cell-surface CS-E expression | Not specified |

| 25 | Neu7 astrocytes | Dose-dependent decrease in cell-surface CS-E expression | Not specified |

| 25 | Neu7 astrocytes | Selective for sulfotransferases over other cysteine-containing proteins | 24 |

Data sourced from MedchemExpress and GlpBio product pages.[10][13]

Table 3: Pharmacokinetic Properties of Chst15-IN-1

| Parameter | Value | Administration Route |

| Clearance | 21 mL/min/kg | Intravenous (i.v.) |

| Volume of Distribution | 0.97 L/kg | Intravenous (i.v.) |

| Terminal Half-life | 1.6 hours | Intravenous (i.v.) |

Data sourced from MedchemExpress and GlpBio product pages.[10][13]

Experimental Protocols

6.1. Fluorescence-Based High-Throughput Screening Assay

This assay couples the activity of Chst15 to the fluorescent signal generated by Sult1c1.[3][9]

-

Reaction Mixture: Prepare a reaction mixture containing Chst15, the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate acceptor chondroitin sulfate A (CS-A), the coupling enzyme Sult1c1, and the fluorogenic substrate 4-methylumbelliferyl sulfate (MUS).

-

Incubation: Add the test compounds to the reaction mixture in a 1536-well plate format and incubate.

-

Mechanism: Chst15 transfers sulfate from PAPS to CS-A, producing 3'-phosphoadenosine-5'-phosphate (PAP). Sult1c1 then utilizes PAP and MUS to regenerate PAPS, releasing the fluorescent product 4-methylumbelliferone (MU).

-

Detection: The fluorescence of MU is measured to determine the rate of the reaction. Inhibitors of Chst15 will decrease the production of PAP and, consequently, the fluorescent signal.

6.2. [³⁵S]-Labeling Assay for Inhibitor Validation

This direct assay measures the incorporation of a radiolabeled sulfate group into the chondroitin sulfate backbone.[3][9]

-

Reaction Mixture: Prepare a reaction mixture containing Chst15, the radiolabeled sulfate donor [³⁵S]-PAPS, and the acceptor substrate CS-A.

-

Incubation: Add the test compounds and incubate the reaction mixture.

-

Separation: Separate the radiolabeled chondroitin sulfate product from the unreacted [³⁵S]-PAPS using a suitable method, such as gel filtration chromatography.

-

Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of Chst15.

6.3. Cell-Based Assay for CS-E Expression

This assay evaluates the effect of Chst15-IN-1 on the levels of CS-E on the cell surface.

-

Cell Culture: Culture Neu7 astrocytes in the presence of varying concentrations of Chst15-IN-1 (e.g., 10 μM and 25 μM) for a specified duration (e.g., 24 hours).[10][13]

-

Immunofluorescence Staining: Fix the cells and stain them with an antibody specific for the CS-E motif.

-

Detection: Use a fluorescently labeled secondary antibody to detect the primary antibody.

-

Analysis: Quantify the fluorescence intensity using microscopy or flow cytometry to determine the relative levels of cell-surface CS-E expression. A dose-dependent decrease in fluorescence indicates effective inhibition of Chst15 in a cellular context.[10][13]

Visualizations

Caption: Chst15 signaling and inhibition pathway.

Caption: Experimental workflow for Chst15-IN-1 discovery.

Caption: Reversible covalent inhibition mechanism.

References

- 1. Gene - CHST15 [maayanlab.cloud]

- 2. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gentaur.com [gentaur.com]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. Enzyme assay of sulfotransferases for chondroitin sulfate/dermatan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Chst15-IN-1, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]

- 13. glpbio.com [glpbio.com]

The Function of Carbohydrate Sulfotransferase 15 (Chst15) in Cellular Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbohydrate Sulfotransferase 15 (Chst15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), is a Type II transmembrane glycoprotein located in the Golgi apparatus.[1][2] Its primary enzymatic function is to catalyze the transfer of a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 6-O position of N-acetylgalactosamine 4-sulfate (GalNAc-4S) residues within chondroitin sulfate A (CS-A).[3][4][5] This reaction synthesizes the highly sulfated Chondroitin Sulfate E (CS-E), a glycosaminoglycan (GAG) that plays a critical role in structuring the extracellular matrix (ECM).[1][6][7] Dysregulation of Chst15 expression and the subsequent overproduction of CS-E are implicated in the pathophysiology of numerous diseases, most notably in promoting tumor progression and tissue fibrosis, making Chst15 a compelling therapeutic target.[6][8][9] This document provides an in-depth overview of Chst15's function, its role in key signaling pathways, its pathological implications, and relevant experimental methodologies.

Molecular Function and Cellular Localization

Chst15 is an enzyme that modifies glycosaminoglycans, which are essential components of the ECM.[2][7] Its core function is the biosynthesis of CS-E.[10]

-

Enzymatic Reaction: Chst15 facilitates the conversion of Chondroitin Sulfate A ([GlcA-GalNAc-4S]n) to Chondroitin Sulfate E ([GlcA-GalNAc-4S,6S]n).[11]

-

Substrate: Chondroitin Sulfate A (CS-A) / Dermatan Sulfate.[4]

-

Sulfate Donor: 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[3][4]

-

Cellular Localization: Primarily resides in the Golgi apparatus membrane.[1] A small fraction may also be present on the cell surface of B-cells, where it may function as a signaling receptor.[1][6][12]

Role in Pathophysiology

Elevated Chst15 expression is a hallmark of several pathological conditions, including cancer and fibrosis. The resulting accumulation of CS-E in the ECM remodels the tissue microenvironment, promoting disease progression.

Oncology

Upregulation of Chst15 is associated with poor clinical outcomes across multiple cancer types.[6] The Chst15-CS-E axis facilitates tumor growth, invasion, and metastasis through several mechanisms.[6][9]

-

Pancreatic Ductal Adenocarcinoma (PDAC): High Chst15 expression supports tumor cell proliferation by suppressing cell cycle inhibitors like p21.[6] Intra-tumoral injection of Chst15 siRNA remodels the dense tumor stroma, reduces myeloid-derived suppressor cells (MDSCs), and increases the infiltration of tumor-killing T cells.[13]

-

Breast Cancer: The long noncoding RNA HOTAIR directly regulates Chst15 expression, which is essential for imparting an invasive phenotype.[6]

-

Esophageal Squamous Cell Carcinoma (ESCC): Chst15 is overexpressed in ESCC tissues.[10][14] Knockdown of Chst15 inhibits cancer cell proliferation and induces apoptosis by modulating the ILKAP/CCND1 and RABL6/PMAIP1 signaling axes.[6][14]

-

Ovarian Cancer: The presence of CS-E epitopes correlates with tumor-specific alterations in the ECM, which may enhance the binding of ligands like vascular endothelial growth factor (VEGF), thereby supporting tumor vascularization.[6]

Fibrotic Diseases

Chst15 is a novel mediator in the creation of local tissue fibrosis.[8]

-

Inflammatory Bowel Disease (IBD): In mouse models of DSS-induced colitis, Chst15 expression is augmented at the site of injury. Administration of Chst15 siRNA reduces colonic fibrosis, decreases the accumulation of fibroblasts and macrophages, and promotes mucosal healing, partly by reversing the epithelial-mesenchymal transition (EMT) pathway.[8]

-

Pulmonary Fibrosis: In bleomycin-induced pulmonary fibrosis models, Chst15 expression is increased in interstitial fibroblasts.[15] Intranasal delivery of Chst15 siRNA suppresses the activation of fibroblasts and diminishes inflammatory infiltrates, reducing the overall grade of fibrosis.[15][16]

Signaling Pathways Involving Chst15

Chst15 expression and function are integrated with key cellular signaling networks.

Wnt and p38 MAPK Signaling

In prostate cancer, a decline in the enzyme arylsulfatase B (ARSB) leads to an increase in Chondroitin 4-Sulfate (C4S).[11] This accumulation of C4S inhibits SHP2, a phosphatase, which in turn leads to the disinhibition of the Wnt antagonist DKK3. The subsequent activation of Wnt signaling and the p38 MAPK pathway ultimately drives increased expression of Chst15, creating a feed-forward loop that promotes malignant characteristics.[11]

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Enzyme assay of sulfotransferases for chondroitin sulfate/dermatan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Human Carbohydrate Sulfotransferase 15/CHST15 Antibody AF3365: R&D Systems [rndsystems.com]

- 6. Gene - CHST15 [maayanlab.cloud]

- 7. BioGPS - your Gene Portal System [biogps.org]

- 8. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 10. CHST15 promotes the proliferation of TE-1 cells via multiple pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Human Metabolome Database: Showing Protein Carbohydrate sulfotransferase 15 (HMDBP07252) [hmdb.ca]

- 13. Intra-tumoral administration of CHST15 siRNA remodels tumor microenvironment and augments tumor-infiltrating T cells in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CHST15 promotes the proliferation of TE‑1 cells via multiple pathways in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Chst15-IN-1: A Technical Guide to Investigating Glycosaminoglycan Sulfation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chst15-IN-1, a small-molecule inhibitor of Carbohydrate Sulfotransferase 15 (CHST15). CHST15 is a key enzyme responsible for the sulfation of chondroitin sulfate (CS), a type of glycosaminoglycan (GAG), to produce chondroitin sulfate E (CS-E). The specific sulfation patterns of GAGs are critical determinants of their biological activity, playing crucial roles in cell signaling, migration, and proliferation.[1][2] Dysregulation of CHST15 activity has been implicated in various pathological conditions, including cancer, fibrosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3]

Chst15-IN-1 has emerged as a valuable chemical tool for studying the roles of GAG sulfation in these processes. This guide details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes relevant biological pathways and workflows.

Mechanism of Action

Chst15-IN-1 is a potent and selective inhibitor of CHST15.[4][5] It functions as a reversible covalent inhibitor, which allows for a durable but not permanent modification of the enzyme's activity.[2][4] The molecule contains an α,β-unsaturated cyanoacrylamide moiety that can act as an electrophile, likely reacting with a nucleophilic amino acid residue, such as a non-catalytic cysteine, within the CHST15 enzyme.[2][6] This interaction blocks the sulfotransferase activity of CHST15, preventing the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 6-O position of N-acetylgalactosamine (GalNAc) in chondroitin sulfate A (CS-A) to form CS-E.[2][7] By inhibiting CHST15, Chst15-IN-1 effectively reduces the levels of CS-E and overall GAG sulfation on cell surfaces and in the extracellular matrix.[2][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for Chst15-IN-1 and its precursor compounds.

Table 1: In Vitro Efficacy of CHST15 Inhibitors

| Compound | Target | IC50 (μM) | Assay Type | Source |

| Compound 5 | Chst15 | 23 | [35S]-labeling assay | [2][6] |

| Compound 19 | Chst15 | 39 | [35S]-labeling assay | [2][6] |

| Chst15-IN-1 (Compound 34) | Chst15 | Potent inhibitor (specific IC50 not provided in sources) | [35S]-labeling assay | [2] |

Table 2: Cellular Activity of Chst15-IN-1

| Cell Line | Concentration (μM) | Effect | Source |

| Neu7 astrocytes | 10 and 25 | Dose-dependent decrease in cell-surface CS-E expression | [4] |

| Neu7 astrocytes | 25 | Selective for sulfotransferases over cysteine-containing proteins | [4] |

Table 3: Pharmacokinetic Properties of Chst15-IN-1

| Parameter | Value | Administration Route | Species | Source |

| Clearance | 21 mL/min/kg | Intravenous (i.v.) | Not specified | [4] |

| Volume of Distribution | 0.97 L/kg | Intravenous (i.v.) | Not specified | [4] |

| Terminal Half-life | 1.6 hours | Intravenous (i.v.) | Not specified | [4] |

Key Signaling Pathway

CHST15 expression can be regulated by various signaling pathways, including the non-canonical WNT signaling pathway. In certain cellular contexts, a decrease in the expression of Arylsulfatase B (ARSB) leads to the activation of WNT signaling, which in turn upregulates CHST15 expression. This pathway involves Wnt3A, the GTPase Rac-1, and the phosphorylation of p38 MAPK, ultimately leading to the binding of the transcription factor GATA-3 to the CHST15 promoter.[9]

Caption: Regulation of CHST15 expression via the non-canonical WNT signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving the identification and characterization of Chst15-IN-1 are provided below.

High-Throughput Screening for CHST15 Inhibitors

This protocol describes the initial fluorescence-based assay used to screen a compound library for inhibitors of CHST15.[2]

Caption: High-throughput screening workflow for the identification of Chst15 inhibitors.

Methodology:

-

Assay Principle: The activity of CHST15 is coupled to a second enzyme, Sult1c1. CHST15 utilizes PAPS as a sulfate donor, producing PAP as a byproduct. Sult1c1 then uses PAP and 4-methylumbelliferyl sulfate (MUS) to regenerate PAPS, releasing the fluorescent molecule 4-methylumbelliferone (MU). Inhibition of CHST15 leads to a decrease in PAP production and consequently a reduction in fluorescence.[2]

-

Screening: A library of 70,000 diverse compounds was screened at a concentration of 12.5 μM in a 1536-well plate format.[2]

-

Counter-Screening: Hits from the primary screen were then tested for their ability to inhibit Sult1c1 to eliminate false positives.[2]

-

Hit Validation: The remaining compounds that selectively inhibited CHST15 were further validated using a direct and more sensitive [35S]-labeling assay.[2]

[35S]-Labeling Assay for CHST15 Activity

This radiometric assay directly measures the incorporation of a radiolabeled sulfate group into the GAG substrate.[2][7]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Incubation: Incubate the reaction mixture to allow for the enzymatic transfer of [35S]-sulfate to CS-A.

-

Separation: Separate the [35S]-labeled CS-A product from the unreacted [35S]-PAPS. This can be achieved using techniques like desalting chromatography.[7]

-

Quantification: The amount of radioactivity incorporated into the CS-A is quantified using a liquid scintillation counter.[7]

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for GAG Sulfation

This protocol assesses the effect of Chst15-IN-1 on the sulfation of GAGs on the surface of cultured cells.[4]

Methodology:

-

Cell Culture: Plate cells of interest (e.g., Neu7 astrocytes) and culture them under standard conditions.[4]

-

Inhibitor Treatment: Treat the cells with varying concentrations of Chst15-IN-1 (e.g., 10 and 25 μM) for a specified period (e.g., 24 hours).[4]

-

Immunofluorescence Staining:

-

Fix the cells.

-

Incubate with a primary antibody specific for a sulfated GAG epitope, such as an anti-CS-E antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Analysis: Analyze the fluorescence intensity using microscopy or flow cytometry to quantify the levels of cell-surface CS-E. A dose-dependent decrease in fluorescence indicates inhibition of CHST15 activity.[4]

Applications in Research and Drug Development

Chst15-IN-1 serves as a critical tool for:

-

Target Validation: Elucidating the role of CHST15 and CS-E in various physiological and pathological processes.[1][10]

-

Mechanism of Action Studies: Investigating the downstream consequences of inhibiting GAG sulfation on cell signaling, adhesion, and migration.[1][11]

-

Therapeutic Development: Providing a lead compound for the development of drugs targeting diseases driven by aberrant GAG sulfation, such as cancer and fibrosis.[1][8] For instance, studies have shown that inhibiting CHST15 can reduce tumor growth and metastasis in preclinical models and promote nerve repair after spinal cord injury.[3][10][12]

This technical guide provides a foundational understanding of Chst15-IN-1 and its application in studying glycosaminoglycan sulfation. The provided data and protocols offer a starting point for researchers to incorporate this valuable tool into their studies.

References

- 1. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbohydrate sulfotransferases: a review of emerging diagnostic and prognostic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chst15-IN-1, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]

- 6. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 7. Enzyme assay of sulfotransferases for chondroitin sulfate/dermatan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene - CHST15 [maayanlab.cloud]

- 12. ascopubs.org [ascopubs.org]

Literature review on the therapeutic potential of Chst15-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), has emerged as a critical regulator in a variety of pathological processes, including fibrosis, cancer progression, and neuronal regeneration. Overactivity of CHST15 leads to an accumulation of highly sulfated glycosaminoglycans (GAGs), which alters the extracellular matrix and modulates key signaling pathways. Chst15-IN-1 is a potent and selective, reversible covalent inhibitor of CHST15, demonstrating significant therapeutic promise in preclinical studies. This technical guide provides a comprehensive review of the current knowledge on Chst15-IN-1, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and an overview of the signaling pathways it modulates.

Mechanism of Action

Chst15-IN-1 acts as a reversible covalent inhibitor of CHST15. This mechanism involves the formation of a transient covalent bond with the enzyme, leading to a time-dependent increase in inhibition. Unlike irreversible covalent inhibitors, the enzyme-inhibitor complex can dissociate, allowing for the restoration of enzyme activity upon removal of the inhibitor. Chst15-IN-1 specifically targets the sulfotransferase activity of CHST15, preventing the transfer of sulfate groups to chondroitin sulfate chains and thereby reducing the production of CS-E.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity and in vivo pharmacokinetics of Chst15-IN-1 and the effects of CHST15 modulation in various disease models.

Table 1: In Vitro Inhibitory Activity of Chst15-IN-1 (Compound 34)

| Target Enzyme | IC50 (μM) | Enzyme Class |

| Chst15 | 2.0 - 2.5 | GAG Sulfotransferase |

| Chst11 (C4ST-1) | 2.0 - 2.5 | GAG Sulfotransferase |

| Ust (C2ST) | 2.0 - 2.5 | GAG Sulfotransferase |

| Hs3st1 (HS3ST1) | 2.0 - 2.5 | GAG Sulfotransferase |

| Sult1e1 | 19 - 42 | Cytosolic Sulfotransferase |

| Sult2b1a | 19 - 42 | Cytosolic Sulfotransferase |

| Sult2b1b | 19 - 42 | Cytosolic Sulfotransferase |

| Sult1c1 | > 100 | Cytosolic Sulfotransferase |

Table 2: In Vivo Pharmacokinetics of Chst15-IN-1

| Parameter | Value |

| Administration Route | Intravenous (i.v.) |

| Dose | 3.0 mg/kg |

| Clearance | 21 mL/min/kg |

| Volume of Distribution | 0.97 L/kg |

| Terminal Half-life | 1.6 hours |

Table 3: Efficacy of CHST15 Inhibition in Preclinical Models

| Disease Model | Treatment | Key Quantitative Outcome | Reference |

| Pancreatic Cancer (PANC-1 Xenograft) | CHST15 siRNA (single intratumoral injection) | Almost complete suppression of tumor growth. | |

| Pancreatic Cancer (KPC Syngeneic Model) | CHST15 shRNA | Almost complete inhibition of tumor growth. | |

| Murine Pulmonary Fibrosis (Bleomycin-induced) | CHST15 siRNA (intranasal) | Significant suppression of CHST15 mRNA; Reduced lung CSPG and fibrosis grade. | |

| Murine Colitis (DSS-induced) | CHST15 siRNA (systemic) | Significant reduction of CHST15 mRNA and α-SMA mRNA. |

Experimental Protocols

In Vitro Enzyme Inhibition Assays

1. Fluorescence-Based High-Throughput Screening (HTS) Assay for Chst15 Inhibitors

-

Principle: The assay couples the activity of Chst15 to a second enzyme, Sult1c1, which generates a fluorescent signal. Chst15 utilizes the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), converting it to 3'-phosphoadenosine-5'-phosphate (PAP). Sult1c1 then uses PAP and 4-methylumbelliferyl sulfate (MUS) to regenerate PAPS and produce the fluorescent molecule 4-methylumbelliferone (MU). Inhibition of Chst15 leads to a decrease in MU production.

-

Protocol:

-

Prepare a reaction mixture containing Chst15, Sult1c1, MUS, and the acceptor substrate (e.g., chondroitin sulfate A).

-

Add the test compound (e.g., Chst15-IN-1) at various concentrations.

-

Initiate the reaction by adding PAPS.

-

Incubate the reaction at a controlled temperature.

-

Measure the fluorescence of MU at appropriate excitation and emission wavelengths.

-

For counter-screening, perform the assay in the absence of Chst15 to identify compounds that directly inhibit Sult1c1.

-

2. [35S]-PAPS Incorporation Assay for Chst15 Activity

-

Principle: This direct and sensitive assay measures the incorporation of a radiolabeled sulfate group from [35S]-PAPS into an acceptor substrate, such as chondroitin sulfate A (CS-A).

-

Protocol:

-

Prepare a reaction mixture containing 50 mM imidazole-HCl (pH 6.8), 10 mM CaCl2, 20 mM reduced glutathione, the acceptor substrate (e.g., 0.5 μmol/mL CS-A), and the recombinant Chst15 enzyme.

-

Add the test inhibitor at desired concentrations.

-

Initiate the reaction by adding [35S]-PAPS (e.g., 1 μM with ~5.0 × 105 cpm/50 μL).

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and precipitate the [35S]-labeled glycosaminoglycans.

-

Collect and wash the precipitate.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

In Vivo Experimental Models

1. Rat Model of Spinal Cord Injury (SCI)

-

Animal Model: Adult female Wistar rats.

-

Injury Induction:

-

Anesthetize the rats (e.g., intraperitoneal injection of 3% sodium pentobarbital at 40 mg/kg).

-

Perform a laminectomy at the T9 vertebral level to expose the spinal cord.

-

Induce a contusion or compression injury using a standardized impactor device or a modified aneurysm clip.

-

-

Chst15-IN-1 Administration:

-

Administer Chst15-IN-1 (or a corresponding siRNA/shRNA) directly to the lesion site.

-

-

Outcome Measures:

-

Behavioral Assessment: Evaluate locomotor function using scoring systems like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

-

Histological Analysis: Assess glial scar formation, axonal regeneration, and inflammatory cell infiltration through immunohistochemical staining of spinal cord tissue sections.

-

2. Murine Model of Bleomycin-Induced Pulmonary Fibrosis

-

Animal Model: Mice (e.g., C57BL/6J).

-

Fibrosis Induction:

-

Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.

-

-

CHST15 siRNA Administration:

-

Administer CHST15 siRNA intranasally at specific time points post-bleomycin challenge (e.g., days 1, 4, 8, and 11).

-

-

Outcome Measures:

-

Histological Analysis: Evaluate the extent of fibrosis using Masson's trichrome staining of lung sections.

-

Biochemical Analysis: Measure collagen content in lung homogenates (e.g., hydroxyproline assay).

-

Gene Expression Analysis: Quantify the expression of fibrotic markers (e.g., α-smooth muscle actin, collagen) and CHST15 in lung tissue using qRT-PCR.

-

Signaling Pathways and Visualizations

CHST15 in Non-Canonical WNT Signaling

In prostate cancer, a decline in arylsulfatase B (ARSB) leads to an increase in chondroitin 4-sulfate (C4S). This increase in C4S inhibits SHP2, leading to sustained activation of the non-canonical WNT pathway. This pathway involves Wnt3A, Rac-1 GTPase, and phospho-p38 MAPK, ultimately resulting in increased expression of CHST15.

Caption: Non-canonical WNT signaling pathway leading to CHST15 expression.

CHST15 in ROR1/JNK Signaling in Breast Cancer

In basal-like breast cancer cells, chondroitin sulfate E (CS-E) is required for the binding of WNT5A to the receptor tyrosine kinase-like orphan receptor 1 (ROR1). This interaction activates c-Jun N-terminal kinase (JNK) signaling, which promotes cancer cell invasion. Knockdown of CHST15 inhibits this invasive activity.

Unraveling the Inhibition of Chst15: A Technical Guide to the Reversible Covalent Inhibitor Chst15-IN-1

For Immediate Release

This technical guide provides an in-depth analysis of Chst15-IN-1, a potent and selective reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative inhibition data, and experimental protocols for studying this interaction.

Introduction to Chst15 and its Inhibition

Carbohydrate Sulfotransferase 15 (Chst15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG).[1][2] Chst15 catalyzes the transfer of a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 6-hydroxyl group of N-acetylgalactosamine-4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains.[2][3] The resulting CS-E motifs play critical roles in various biological and pathological processes, including neural development, cancer metastasis, and inflammation.[4][5] Dysregulation of Chst15 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention.[6][7]

Chst15-IN-1 (also referred to as compound 34 in initial discovery literature) has emerged as a first-in-class, cell-permeable, and selective inhibitor of GAG sulfotransferases.[4][8] It employs a reversible covalent mechanism of action, offering a unique pharmacological profile with the potential for sustained target engagement and tunable activity.[4][9] This guide will explore the specifics of this interaction.

Quantitative Inhibition Data

The inhibitory potency and selectivity of Chst15-IN-1 have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |

| Chst15-IN-1 (Cmpd 34) | Chst15 | 2.0 | [35S]-incorporation | [4] |

| Chst15-IN-1 (Cmpd 34) | Chst11 | 2.5 | [35S]-incorporation | [4] |

| Chst15-IN-1 (Cmpd 34) | Ust | 2.5 | [35S]-incorporation | [4] |

| Chst15-IN-1 (Cmpd 34) | Hs3st1 | 2.0 | [35S]-incorporation | [4] |

| Chst15-IN-1 (Cmpd 34) | Sult1e1 | 19 | Enzyme-coupled fluorescence | [4] |

| Chst15-IN-1 (Cmpd 34) | Sult2b1a | 42 | Enzyme-coupled fluorescence | [4] |

| Chst15-IN-1 (Cmpd 34) | Sult2b1b | >100 | Enzyme-coupled fluorescence | [4] |

| Initial Hit (Cmpd 5) | Chst15 | 23 | [35S]-incorporation | [4] |

| Initial Hit (Cmpd 19) | Chst15 | 39 | [35S]-incorporation | [4] |

Table 1: IC50 Values of Chst15-IN-1 and Initial Hits against Various Sulfotransferases. This table highlights the potency of Chst15-IN-1 against Chst15 and its selectivity over cytosolic sulfotransferases.

| Parameter | Value (µM) | Substrate Varied | Inhibition Type | Reference |

| Ki | 0.77 | PAPS | Competitive | [4] |

| Ki | 1.43 | CS-A | Mixed | [4] |

| Ki' | 2.45 | CS-A | Mixed | [4] |

Table 2: Kinetic Constants for Chst15 Inhibition by Chst15-IN-1. This table details the kinetic parameters of Chst15-IN-1, indicating a competitive mode of inhibition with respect to the co-substrate PAPS and a mixed mode with respect to the acceptor substrate Chondroitin Sulfate A (CS-A).

Mechanism of Reversible Covalent Inhibition

Chst15-IN-1 features an α,β-unsaturated cyanoacrylamide moiety, which acts as a Michael acceptor for a nucleophilic residue in the active site of Chst15, likely a cysteine.[4] This leads to the formation of a transient covalent bond. The reversibility of this interaction has been demonstrated through dilution experiments, where the enzymatic activity of Chst15 is restored after the removal of the inhibitor.[4][10] This reversible covalent mechanism provides a prolonged duration of action while minimizing the risk of permanent target modification.[4]

Figure 1: Mechanism of Reversible Covalent Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Enzyme-Coupled Fluorescence Assay for High-Throughput Screening

This assay couples the activity of Chst15 to a fluorescent reporter system, enabling high-throughput screening of potential inhibitors.[4]

Principle: Chst15 utilizes PAPS as a sulfate donor, generating 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct. The coupled enzyme, Sult1c1, then uses PAP to regenerate PAPS from 4-methylumbelliferyl sulfate (MUS), releasing the fluorescent product 4-methylumbelliferone (MU). Inhibition of Chst15 leads to a decrease in MU production.[4]

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 10 mM CaCl₂, 1 mM ATP, 0.1 U/mL inorganic pyrophosphatase, 1 µM MUS, and 0.5 µg/mL Sult1c1.

-

Add the test compound (e.g., Chst15-IN-1) at various concentrations to the wells of a 1536-well plate.

-

Add 10 µM Chondroitin Sulfate A (CS-A) as the acceptor substrate.

-

Initiate the reaction by adding recombinant human Chst15 enzyme.

-

Incubate the plate at 37°C for 1 hour.

-

Measure the fluorescence of 4-methylumbelliferone (excitation: 365 nm, emission: 445 nm) using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control.

Figure 2: Workflow for the Enzyme-Coupled Fluorescence Assay.

[³⁵S]-Incorporation Assay for Direct Measurement of Inhibition

This assay directly measures the transfer of radiolabeled sulfate from [³⁵S]PAPS to the acceptor substrate, providing a direct assessment of Chst15 activity.[4][11]

Protocol:

-

Prepare a reaction mixture containing 50 mM imidazole-HCl (pH 6.8), 10 mM CaCl₂, 20 mM reduced glutathione, and 0.5 µmol/mL (as galactosamine) Chondroitin Sulfate A.[11]

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding 1 µM [³⁵S]PAPS (approximately 5.0 × 10⁵ cpm/50 µL) and 2–5 µL of recombinant Chst15 enzyme.[11]

-

Incubate at 37°C for 20 minutes.[11]

-

Stop the reaction by adding 1 mL of 4 M guanidine HCl.

-

Apply the reaction mixture to a DEAE-Sephacel column pre-equilibrated with 20 mM sodium acetate (pH 6.0).

-

Wash the column with the equilibration buffer to remove unincorporated [³⁵S]PAPS.

-

Elute the radiolabeled chondroitin sulfate product with 1 M NaCl.

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

Calculate the percent inhibition relative to a DMSO control.

References

- 1. genecards.org [genecards.org]

- 2. uniprot.org [uniprot.org]

- 3. Reactome | CHST15 transfers sulfate to (6-)GalNAc-4-sulfate [reactome.org]

- 4. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - CHST15 [maayanlab.cloud]

- 6. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 11. Enzyme assay of sulfotransferases for chondroitin sulfate/dermatan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of CHST15-IN-1 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrate Sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), plays a critical role in the composition and function of the extracellular matrix (ECM).[1][2] Dysregulation of CHST15 activity is implicated in pathological conditions characterized by excessive ECM deposition, such as fibrosis and cancer.[1][3] This technical guide provides an in-depth overview of the small molecule inhibitor, CHST15-IN-1, and its effects on the ECM. We will explore its mechanism of action, summarize available quantitative data on its impact on key ECM components, provide detailed experimental protocols, and delineate the associated signaling pathways.

Introduction to CHST15 and CHST15-IN-1

CHST15, also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a Golgi-resident enzyme that catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine-4-sulfate residues on chondroitin sulfate chains.[2] This process leads to the formation of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG) that is a key component of the ECM.[2] Overexpression and overactivity of CHST15 result in an accumulation of CS-E, which contributes to tissue stiffening and the progression of fibrotic diseases and cancer.[1][3]

CHST15-IN-1 is a potent and selective small molecule inhibitor of CHST15.[4] By blocking the enzymatic activity of CHST15, this inhibitor reduces the production of CS-E, thereby offering a promising therapeutic strategy to counteract the pathological effects of excessive ECM deposition.[4] While direct quantitative data on the effects of CHST15-IN-1 on specific ECM proteins like collagen and fibronectin are still emerging, studies using siRNA-mediated silencing of CHST15 provide strong evidence for its anti-fibrotic potential.

Effects of CHST15 Inhibition on the Extracellular Matrix

Inhibition of CHST15 has been shown to significantly impact the composition and organization of the extracellular matrix. The primary mechanism is the reduction of CS-E, which in turn affects the structural integrity and signaling functions of the ECM.

Quantitative Data on ECM Modulation

The following tables summarize quantitative data from studies investigating the effects of CHST15 inhibition on various ECM and fibrosis-related markers. It is important to note that much of the detailed quantitative data currently available is derived from studies using siRNA to silence CHST15, as research with the specific small molecule inhibitor CHST15-IN-1 is still in earlier stages. The effects of siRNA-mediated knockdown are expected to be indicative of the potential effects of a specific inhibitor like CHST15-IN-1.

Table 1: Effect of CHST15 siRNA on Fibrosis-Related Gene Expression in a Murine Model of Pulmonary Fibrosis [3]

| Gene | Treatment | Fold Change vs. Control | p-value |

| αSMA | Bleomycin + Control siRNA | ~3.5 | < 0.01 |

| Bleomycin + CHST15 siRNA | ~1.5 | < 0.01 | |

| CTGF | Bleomycin + Control siRNA | ~4.5 | < 0.01 |

| Bleomycin + CHST15 siRNA | ~2.0 | < 0.01 | |

| LOXL2 | Bleomycin + Control siRNA | ~3.0 | < 0.01 |

| Bleomycin + CHST15 siRNA | ~1.5 | < 0.01 |

Table 2: Effect of CHST15 siRNA on Collagen Deposition in a Murine Model of Pulmonary Fibrosis [3]

| Parameter | Treatment | Value (µ g/lung ) | p-value |

| Collagen Content | Sham | ~100 | < 0.01 |

| Bleomycin + Control siRNA | ~250 | < 0.01 | |

| Bleomycin + CHST15 siRNA | ~150 | < 0.01 |

Table 3: In Vitro Dose-Dependent Inhibition of CHST15 by a Small Molecule Inhibitor [5]

| Compound | IC50 (µM) |

| Compound 5 | 23 |

| Compound 19 | 39 |

| Compound 34 (CHST15-IN-1 analog) | ~2.0 - 2.5 |

Signaling Pathways Modulated by CHST15

The expression and activity of CHST15 are regulated by complex signaling networks, and its inhibition can, in turn, modulate these pathways to affect ECM homeostasis.

Non-Canonical Wnt/Rac1/p38 MAPK Pathway

Recent studies have elucidated a non-canonical Wnt signaling pathway that governs CHST15 expression.[6] This pathway involves the activation of the small GTPase Rac1 and the subsequent phosphorylation of p38 MAP kinase, leading to increased CHST15 transcription.[6] Inhibition of CHST15 is therefore hypothesized to interfere with the positive feedback loops that drive fibrosis through this pathway.

Figure 1: Non-canonical Wnt signaling pathway leading to CHST15 expression and its inhibition by CHST15-IN-1.

Crosstalk with TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the synthesis of major ECM components, including collagens and fibronectin.[7] While direct modulation of the TGF-β pathway by CHST15-IN-1 has not been extensively detailed, the reduction in fibrosis markers like α-SMA and collagen, which are downstream targets of TGF-β signaling, suggests a potential interplay.[3] It is plausible that by altering the ECM microenvironment, CHST15 inhibition could indirectly affect TGF-β signaling and its pro-fibrotic effects. Further research is needed to fully elucidate this connection.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of CHST15-IN-1 on the extracellular matrix.

Cell Culture and Treatment with CHST15-IN-1

-

Cell Seeding: Plate human lung fibroblasts (or other relevant cell types) in 6-well plates at a density of 2 x 105 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Starvation: After 24 hours, when cells have reached approximately 80% confluency, replace the medium with serum-free DMEM for 12-24 hours to synchronize the cells.

-

Treatment: Treat the cells with varying concentrations of CHST15-IN-1 (e.g., 0, 1, 5, 10, 25 µM) in serum-free DMEM. A vehicle control (e.g., DMSO) should be included. For fibrosis induction models, co-treat with a pro-fibrotic agent like TGF-β1 (e.g., 5 ng/mL).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blot, qPCR) and collect the cell culture supernatant for analysis of secreted proteins.

Figure 2: General workflow for in vitro treatment of fibroblasts with CHST15-IN-1.

Western Blot Analysis of ECM Proteins

-

Protein Extraction: Lyse the cultured cells with RIPA buffer containing a protease inhibitor cocktail.[8] Quantify the protein concentration using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Collagen Type I, anti-Fibronectin, anti-α-SMA, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., COL1A1, FN1, ACTA2, CHST15) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Immunofluorescence Staining for ECM Deposition

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat as described in section 4.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[9]

-

Blocking: Block with 1% BSA in phosphate-buffered saline (PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against Collagen Type I and Fibronectin overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the fluorescence intensity to assess the levels of ECM protein deposition.

Conclusion

CHST15-IN-1 represents a promising therapeutic agent for diseases characterized by excessive ECM deposition. By inhibiting the synthesis of CS-E, this small molecule can modulate the composition and signaling of the ECM, leading to a reduction in fibrotic markers. The non-canonical Wnt/Rac1/p38 MAPK pathway has been identified as a key regulatory mechanism for CHST15 expression, providing a framework for understanding the molecular effects of its inhibition. While direct quantitative data for CHST15-IN-1's impact on collagen and fibronectin is still emerging, studies utilizing siRNA-mediated silencing of CHST15 strongly support its anti-fibrotic potential. The experimental protocols provided in this guide offer a robust starting point for researchers to further investigate the therapeutic efficacy and mechanisms of action of CHST15-IN-1 in various in vitro and in vivo models of fibrosis. Future research should focus on generating more specific quantitative data for this promising inhibitor and further elucidating its interplay with other key fibrotic signaling pathways, such as the TGF-β pathway.

References

- 1. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 6. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of basal and TGF beta-induced fibroblast collagen synthesis by antineoplastic agents. Implications for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enrichment of Extracellular Matrix Proteins from Tissues and Digestion into Peptides for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the impact of Chst15 inhibition on cell signaling pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrate sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), has emerged as a critical player in various pathological processes, notably in cancer progression and fibrosis.[1] Overexpression of CHST15 is frequently associated with enhanced cell proliferation, migration, and invasion. Consequently, the inhibition of CHST15 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the impact of CHST15 inhibition on key cell signaling pathways, detailed experimental protocols to study these effects, and a summary of quantitative data from relevant studies.

Introduction to CHST15 and Its Role in Cellular Processes

CHST15, also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a Golgi-resident enzyme that catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine 4-sulfate (chondroitin sulfate A) to form chondroitin sulfate E.[2] This modification of chondroitin sulfate chains, which are major components of proteoglycans in the extracellular matrix, plays a significant role in cell-cell and cell-matrix interactions.[1] Dysregulation of CHST15 activity has been implicated in promoting tumor growth and metastasis by altering the tumor microenvironment and enhancing cancer cell invasiveness.[1] Inhibition of CHST15 has been shown to suppress these malignant phenotypes, making it an attractive target for therapeutic intervention.[1][3]

Key Signaling Pathways Modulated by CHST15 Inhibition

Inhibition of CHST15 has been demonstrated to impact several critical cell signaling pathways involved in cell growth, survival, and motility.

Non-Canonical Wnt Signaling Pathway

CHST15 expression is linked to the non-canonical Wnt signaling pathway.[2][4] Studies have shown that a decline in arylsulfatase B (ARSB) leads to the activation of Wnt signaling, which in turn increases CHST15 expression.[2][4] This signaling cascade involves Wnt3A, the GTPase Rac-1, and phospho-p38 MAPK, ultimately leading to the activation of the transcription factor GATA-3, which binds to the CHST15 promoter.[2][4] Inhibition of CHST15 can disrupt this feedback loop, thereby attenuating non-canonical Wnt signaling.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: CHST15-IN-1 In Vitro Assay for Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E). CS-E is a highly sulfated glycosaminoglycan and a major component of chondroitin sulfate proteoglycans (CSPGs). In the central nervous system (CNS), CSPGs are upregulated following neuronal injury and are potent inhibitors of axonal regeneration and plasticity, contributing to the formation of the glial scar.[1][2] Inhibition of CHST15 presents a promising therapeutic strategy to reduce the inhibitory nature of the extracellular matrix and promote neuronal repair.[1][3][4]

CHST15-IN-1 (also known as BJC-934) is a small molecule inhibitor of CHST15.[1] By blocking CHST15, this inhibitor reduces the production of CS-E, thereby mitigating the inhibitory effects of CSPGs on neuronal growth.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and cytotoxicity of CHST15-IN-1 on neuronal cells, using the human neuroblastoma cell line SH-SY5Y as a model system.

Signaling Pathway

CHST15 plays a crucial role in the post-translational modification of chondroitin sulfate chains. Its enzymatic activity leads to the formation of CS-E, a key component of inhibitory CSPGs. These CSPGs, present in the extracellular matrix, interact with receptors on the neuronal surface, such as Protein Tyrosine Phosphatase Sigma (PTPσ) and Leukocyte common antigen-related (LAR) phosphatase. This interaction triggers a downstream signaling cascade, prominently involving the activation of the RhoA/ROCK pathway.[5][6][7][8][9] Activation of this pathway leads to growth cone collapse and inhibition of neurite outgrowth, ultimately hampering neuronal regeneration.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. SH-SY5Y culturing [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Advances in the Signaling Pathways Downstream of Glial-Scar Axon Growth Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chst15-IN-1 in Cancer Cell Line Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG).[1][2] Elevated expression of CHST15 and the subsequent accumulation of CS-E in the tumor microenvironment are associated with increased tumor growth, invasion, and metastasis in various cancers, including pancreatic, ovarian, and breast cancer.[2][3][4] CS-E modifies the extracellular matrix and enhances pro-tumorigenic cell signaling pathways, making CHST15 a compelling target for anti-cancer therapeutics aimed at inhibiting cell migration and metastasis.[3][5]

Chst15-IN-1 is a potent and reversible covalent inhibitor of CHST15. By blocking the sulfotransferase activity of CHST15, this small molecule effectively reduces the sulfation levels of chondroitin sulfate, thereby mitigating the pro-migratory effects of CS-E.[6] These application notes provide detailed protocols for utilizing Chst15-IN-1 to investigate its effects on cancer cell line migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Experimental Workflow Overview

Caption: Experimental workflow for assessing Chst15-IN-1's effect on cell migration.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in two dimensions.

Materials

-

Cancer cell line of interest (e.g., MDA-MB-231, Panc-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)

-

Chst15-IN-1 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Methodology

-

Cell Seeding: Seed cancer cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.[7]

-

Cell Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

-

Inhibitor Pre-treatment: Aspirate the medium and add fresh low-serum medium containing various concentrations of Chst15-IN-1 (e.g., 1 µM, 5 µM, 10 µM, 25 µM).[6][8] Include a vehicle control (DMSO at the same final concentration as the highest Chst15-IN-1 dose). Pre-incubate the cells for 1-2 hours at 37°C.[9]

-

Creating the Scratch: Gently and steadily create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[7]

-

Imaging (Time 0): Wash the wells twice with PBS to remove detached cells. Add fresh low-serum medium containing the respective concentrations of Chst15-IN-1 or vehicle. Immediately capture images of the scratch in each well, ensuring the same field of view is marked for subsequent imaging. This is the 0h time point.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Subsequent Imaging: Capture images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor the rate of wound closure.[10]

-

Data Analysis:

-

Measure the area of the cell-free "wound" at each time point for all conditions using ImageJ or similar software.

-

Calculate the percentage of wound closure relative to the initial area at time 0h.

-

Formula: % Wound Closure = [ (Area₀ - Areaₜ) / Area₀ ] * 100 , where Area₀ is the initial wound area and Areaₜ is the wound area at a specific time point.

-

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic response of individual cells migrating through a porous membrane.

Materials

-

Cancer cell line of interest

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

Serum-free medium (for cell suspension)

-

Complete growth medium with FBS (as a chemoattractant)

-

Chst15-IN-1 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cotton swabs

-

Fixation solution (e.g., 4% Paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet in methanol)

-

Inverted microscope

Methodology

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.

-

Assay Setup:

-

Add 600 µL of complete growth medium (e.g., 10% FBS) to the lower chambers of a 24-well plate. This will act as the chemoattractant.

-

Place the Transwell inserts into the wells.

-

-

Cell Treatment and Seeding:

-

Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Aliquot the cell suspension into tubes for each experimental condition.

-

Add the desired concentrations of Chst15-IN-1 (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle (DMSO) to the respective cell suspensions and incubate for 30 minutes at 37°C.[6]

-

Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate at 37°C for a period appropriate for the cell line's migration rate (typically 12-48 hours).

-

Fixation and Staining:

-

After incubation, carefully remove the inserts from the plate.

-

Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface by immersing the inserts in 4% paraformaldehyde for 15 minutes.

-

Stain the cells by immersing the inserts in 0.1% crystal violet solution for 20-30 minutes.

-

-

Imaging and Quantification:

-